molecular formula C7H7BrO3Zn B12096248 5-(1,3-Dioxolan-2-yl)-2-furylzinc bromide

5-(1,3-Dioxolan-2-yl)-2-furylzinc bromide

Cat. No.: B12096248
M. Wt: 284.4 g/mol
InChI Key: WVTGJBWYVHBIEI-UHFFFAOYSA-M
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Description

5-(1,3-Dioxolan-2-yl)-2-furylzinc bromide is an organozinc compound that has gained attention in the field of organic chemistry due to its versatility and reactivity. This compound is characterized by the presence of a zinc atom bonded to a furan ring and a dioxolane moiety, making it a valuable reagent in various synthetic applications.

Preparation Methods

The synthesis of 5-(1,3-Dioxolan-2-yl)-2-furylzinc bromide can be achieved through the direct insertion of active zinc into 2-bromo-5-(1,3-dioxolane)furan under mild conditions . This method is advantageous due to its simplicity and efficiency. The reaction typically involves the use of tetrahydrofuran (THF) as a solvent, which helps to stabilize the organozinc compound.

Chemical Reactions Analysis

5-(1,3-Dioxolan-2-yl)-2-furylzinc bromide undergoes various types of chemical reactions, including:

Scientific Research Applications

5-(1,3-Dioxolan-2-yl)-2-furylzinc bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-yl)-2-furylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium or other transition metals, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved in its reactions are primarily related to its ability to act as a nucleophile in various coupling reactions .

Comparison with Similar Compounds

5-(1,3-Dioxolan-2-yl)-2-furylzinc bromide can be compared with other organozinc compounds, such as:

These compounds share similar reactivity patterns but differ in their specific applications and the types of products they form.

Properties

Molecular Formula

C7H7BrO3Zn

Molecular Weight

284.4 g/mol

IUPAC Name

zinc;2-(2H-furan-2-id-5-yl)-1,3-dioxolane;bromide

InChI

InChI=1S/C7H7O3.BrH.Zn/c1-2-6(8-3-1)7-9-4-5-10-7;;/h1-2,7H,4-5H2;1H;/q-1;;+2/p-1

InChI Key

WVTGJBWYVHBIEI-UHFFFAOYSA-M

Canonical SMILES

C1COC(O1)C2=CC=[C-]O2.[Zn+2].[Br-]

Origin of Product

United States

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